molecular formula C17H22N2O2 B5635306 N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide

N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide

Cat. No. B5635306
M. Wt: 286.37 g/mol
InChI Key: OIYQMXKOAFDSIA-UHFFFAOYSA-N
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Description

N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide is a compound that likely exhibits interesting chemical and physical properties due to its structural features, including the cyclohexylidene ring, a dimethylamino group, and a benzamide moiety. Compounds with similar structures have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves strategies such as amide bond formation, activation of carboxylic acids, and the introduction of amino groups through amine alkylation or acylation. Methods like microwave-assisted synthesis have been developed for efficient cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, showcasing a modern approach to constructing complex molecules with reduced reaction times (Saikia et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a powerful technique for determining the molecular structure of compounds. Studies on related compounds have provided insights into their crystalline forms and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding the compound's stability and reactivity (Zhou & Ma, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. Some benzamides are known to have biological activity. For example, AH-7921 is a synthetic opioid that acts as a µ-opioid receptor agonist .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Benzamides can be harmful if swallowed and are suspected of causing genetic defects . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19(2)17(21)15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYQMXKOAFDSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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